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Compound of Interest

Compound Name: 2-(2-Methoxyethyl)morpholine

CAS No.: 959238-10-9

Cat. No.: B1610855 Get Quote

Role: Chiral Scaffold & Pharmacophore Fragment CAS: 959238-10-9 (Generic/Racemic) |

Structure Class: C-Substituted Morpholine

Executive Summary
2-(2-Methoxyethyl)morpholine represents a high-value "fragment" in modern drug discovery,

specifically within Fragment-Based Drug Discovery (FBDD). Unlike its N-substituted isomer (a

common solvent), this C-substituted secondary amine offers a distinct vector for diversification.

Its strategic value lies in its bifunctionality:

Secondary Amine Handle: Remains free for coupling to core scaffolds (e.g., kinase hinges,

GPCR ligands).

Ether Side Chain: The methoxyethyl tail provides a flexible, solvating arm that modulates

lipophilicity (LogP) and metabolic stability without introducing a hydrogen bond donor (HBD),

thereby maintaining membrane permeability.

Physicochemical Profile
The following data distinguishes the C-substituted scaffold from the N-substituted solvent.

Datasheet: 2-(2-Methoxyethyl)morpholine
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Parameter Value / Range Context

Molecular Formula C₇H₁₅NO₂ -

Molecular Weight 145.20 g/mol
Ideal for Fragment-Based

Design (Rule of 3)

Physical State Colorless to pale yellow liquid Hygroscopic

Boiling Point
~85–90°C @ 10 mmHg

(Predicted)

High volatility requires careful

rotary evaporation.

pKa (Conj. Acid) 8.4 ± 0.2 (Predicted)

Slightly less basic than

morpholine (8.5) due to the

inductive effect of the ether

side chain.

LogP (Oct/Water) -0.3 to 0.1 (Experimental Est.)

Amphiphilic; enhances

aqueous solubility of lipophilic

warheads.

Topological PSA 21.26 Å²
Excellent for blood-brain

barrier (BBB) penetration.

H-Bond Donors 1 (NH)
Critical for binding interactions

(e.g., Asp/Glu residues).

H-Bond Acceptors 2 (Ether O, Ring O)
Solvation and receptor

interaction.

Synthetic Architecture
Objective: Synthesis of the chiral scaffold 2-(2-methoxyethyl)morpholine. Challenge:

Controlling the stereocenter at C2. Strategy: Intramolecular cyclization of a chiral amino-alcohol

precursor.

Mechanistic Pathway (Graphviz)
The following diagram illustrates the logical flow of a robust synthetic route involving the ring-

opening of a substituted epoxide followed by cyclization.
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Caption: Figure 1. Convergent synthesis via morpholinone reduction, allowing for

enantioselective control if starting from chiral epoxides.

Detailed Protocol: Epoxide-to-Morpholine Route
This protocol is favored for its scalability and ability to access specific enantiomers by selecting

the chiral epoxide.

Reagents:

2-(2-Methoxyethyl)oxirane (Starting Material)

Benzylamine (BnNH₂)

Chloroacetyl chloride[1]

Lithium Aluminum Hydride (LiAlH₄)

Pd/C (10%)

Step-by-Step Methodology:

Epoxide Opening (Regioselective):

Dissolve 2-(2-methoxyethyl)oxirane (1.0 eq) in MeOH.

Add Benzylamine (1.1 eq) dropwise at 0°C.

Stir at RT for 12h. The nucleophilic attack occurs predominantly at the less hindered

carbon, yielding the secondary amino-alcohol.

Validation: LCMS should show M+H corresponding to the ring-opened adduct.
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Cyclization to Lactam:

Dissolve the intermediate in DCM/aq. NaOH (biphasic).

Add Chloroacetyl chloride (1.2 eq) at 0°C.

The reaction proceeds via N-acylation followed by intramolecular etherification (Williamson

type) or direct displacement if using strong base conditions (e.g., NaH in THF for the

second step).

Note: The formation of the morpholin-3-one ring is the rate-determining step.

Global Reduction:

Suspend LiAlH₄ (3.0 eq) in anhydrous THF under N₂.

Add the lactam intermediate slowly. Reflux for 4h.

Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitates.

Result: N-Benzyl-2-(2-methoxyethyl)morpholine.

Hydrogenolysis (Deprotection):

Dissolve in MeOH with 10% Pd/C (10 wt%).

Stir under H₂ (1 atm) for 6–12h.

Filter through Celite. Concentrate to yield the free secondary amine.

Medicinal Chemistry Utility
Structural Logic & SAR
Why choose this scaffold over standard morpholine or piperazine?

Solubility Modulation: The methoxyethyl group disrupts crystal packing and interacts with

water, significantly lowering LogP compared to 2-ethylmorpholine, without the high polarity of

a free hydroxyl group.
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Conformational Locking: The substituent at C2 forces the morpholine ring into a specific

chair conformation, which can be exploited to direct the N-vector (the drug attachment point)

into a precise trajectory.

Metabolic Shielding: The ether linkage is generally more stable to CYP450 oxidation than a

terminal alkyl chain, though O-dealkylation is a potential (monitorable) metabolite.

Application Workflow (Graphviz)
How to integrate this fragment into a lead optimization campaign.

Lead Compound Issue:
Poor Solubility or hERG Liability

Strategy:
Replace Piperidine/Alkyl-Morpholine

Install 2-(2-Methoxyethyl)morpholine

Outcome A:
Reduced LogP (Solubility)

Outcome B:
Disrupted Planarity (Solubility)

Outcome C:
Maintained pKa (~8.4)

Click to download full resolution via product page

Caption: Figure 2. Decision logic for scaffold replacement in lead optimization.

Analytical Characterization
To validate the synthesis of 2-(2-methoxyethyl)morpholine, use the following diagnostic

signals.

¹H NMR (CDCl₃, 400 MHz):
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Diagnostic Multiplet: The methoxyethyl side chain protons (-CH₂-CH₂-O-) will appear as

multiplets between δ 1.5–3.5 ppm.

Methoxy Singlet: Sharp singlet at δ ~3.35 ppm (-OCH₃).

Chiral Center (H2): The proton at the C2 position of the morpholine ring will be a distinct

multiplet, often shielded relative to the ether protons next to the ring oxygen.

NH Proton: Broad singlet, exchangeable with D₂O (typically δ 1.5–2.0 ppm depending on

concentration).

Mass Spectrometry:

ESI+: [M+H]⁺ = 146.12.

Fragmentation: Look for loss of the methoxyethyl tail (neutral loss of 59 Da) in MS/MS.

Safety & Handling (SDS Summary)
While specific SDS data for the C-substituted isomer is rare, it should be treated with the same

precautions as morpholine and secondary amines.

Hazards:

Skin/Eye: Corrosive/Severe Irritant (Category 1B). High risk of corneal damage.

Inhalation: Mucous membrane irritant.

Storage: Store under Nitrogen/Argon. Secondary amines can react with atmospheric CO₂ to

form carbamates or absorb moisture (hygroscopic).

Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for

reaction).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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